molecular formula C16H21N3O B11849254 N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide CAS No. 479209-96-6

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide

Cat. No.: B11849254
CAS No.: 479209-96-6
M. Wt: 271.36 g/mol
InChI Key: OAAXZSQXCZHXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and biologically active compounds

Chemical Reactions Analysis

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The National Cancer Institute (NCI) has evaluated various derivatives for their efficacy against multiple cancer cell lines. Here are some findings:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results indicate that N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide exhibits significant inhibition of cell growth in several cancer types, suggesting its potential as a therapeutic agent in oncology .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders due to its piperidine moiety, which is often associated with neuroactive compounds. Research indicates that derivatives of similar structures can modulate neurotransmitter systems, potentially offering benefits in conditions such as depression and anxiety .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and testing of this compound and its derivatives:

  • Synthesis and Characterization : A study detailed the synthesis of various derivatives, focusing on optimizing their anticancer activity through structural modifications .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound, demonstrating favorable absorption and bioavailability profiles .
  • Comparative Studies : Comparative analyses with other known anticancer agents have shown that this compound may offer a unique mechanism of action, potentially overcoming resistance seen with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.

Biological Activity

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2OC_{15}H_{20}N_{2}O. The compound features a piperidine ring and an indole moiety, contributing to its unique pharmacological properties. The presence of the methyl group on the nitrogen atom of the acetamide functional group enhances its reactivity and biological interactions.

Biological Activity

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors. In animal models, derivatives of this compound have demonstrated significant effects in reducing anxiety and depression-like behaviors, suggesting its potential utility in treating psychiatric disorders.

Binding Affinity Studies

Preliminary studies have focused on the binding affinity of this compound to various receptors. Molecular docking studies suggest that it interacts with serotonin receptors, which may underlie its anxiolytic effects. The specific interactions with key amino acid residues in target proteins provide insights into its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the position of this compound within a broader class of compounds, a comparison with structurally similar compounds is valuable:

Compound Name Structural Features Unique Aspects
1-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-y]indoleIndole ring with trifluoromethyl substitutionEnhanced lipophilicity
N,N-Dimethyl-[4-[2-(3-methoxycarbonylphenyl)-3-propanoyl]piperidine]Piperidine ring with carbonyl substitutionsPotential anti-inflammatory properties
5-Hydroxy-N-methyl-N-[4-(methylsulfonyl)piperidin]indoleIndole core with hydroxyl and sulfonamide groupsPossible neuroprotective role

These comparisons highlight the diverse biological activities associated with compounds containing indole and piperidine moieties, emphasizing the unique receptor interactions and therapeutic potential of this compound.

Research Findings and Case Studies

Recent studies have explored various aspects of this compound's biological activity:

  • Anxiolytic Effects : In a study involving rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.
  • Antidepressant Properties : Another investigation indicated that this compound exhibited antidepressant-like effects in forced swim tests, suggesting modulation of serotonin pathways.
  • Potential for Drug Development : Given its structural characteristics and observed biological activities, this compound is being considered as a candidate for developing new therapeutic agents targeting neurological disorders.

Properties

CAS No.

479209-96-6

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-methyl-2-(1-piperidin-4-ylindol-6-yl)acetamide

InChI

InChI=1S/C16H21N3O/c1-17-16(20)11-12-2-3-13-6-9-19(15(13)10-12)14-4-7-18-8-5-14/h2-3,6,9-10,14,18H,4-5,7-8,11H2,1H3,(H,17,20)

InChI Key

OAAXZSQXCZHXED-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.